Dipropan-2-ylphosphoryloxymethylbenzene
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Overview
Description
Dipropan-2-ylphosphoryloxymethylbenzene is a chemical compound with the molecular formula C13H21O2P It is known for its unique structure, which includes a phosphoryloxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-ylphosphoryloxymethylbenzene typically involves the reaction of benzyl alcohol with dipropan-2-ylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization techniques to achieve high purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-ylphosphoryloxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Scientific Research Applications
Dipropan-2-ylphosphoryloxymethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipropan-2-ylphosphoryloxymethylbenzene involves its interaction with specific molecular targets. The phosphoryloxymethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphoryloxymethylbenzene
- Diethylphosphoryloxymethylbenzene
- Dimethylphosphoryloxymethylbenzene
Uniqueness
Dipropan-2-ylphosphoryloxymethylbenzene is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
85403-96-9 |
---|---|
Molecular Formula |
C13H21O2P |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
di(propan-2-yl)phosphoryloxymethylbenzene |
InChI |
InChI=1S/C13H21O2P/c1-11(2)16(14,12(3)4)15-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
HRLOBRMHZBUNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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